molecular formula C20H33BrO3 B1252063 Prevezol C

Prevezol C

Cat. No.: B1252063
M. Wt: 401.4 g/mol
InChI Key: MKFNGLHIEAHRCD-AIFSHUDHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Prevezol C is a natural product found in Laurencia dendroidea and Laurencia obtusa with data available.

Scientific Research Applications

Synthesis and Structure Evaluation

  • The first enantioselective syntheses of the proposed structures of natural products Prevezol B and Prevezol C were reported, revealing that the natural occurring structure of this compound had been incorrectly assigned. This led to the conclusion that the structures of Prevezols B and C required major revisions. Their cytotoxicity was evaluated, but they were found inactive against human cervical cancer cell line HeLa at high concentrations (Leung et al., 2014).
  • Another study focused on the enantioselective synthesis of this compound, highlighting discrepancies in the spectral data of the synthetic materials and the natural sample, leading to the conclusion that the proposed structures were incorrect (Leung, Blair, Forsyth, & Tuck, 2013).
  • A separate research achieved the enantioselective synthesis of (−)-2-epi-Prevezol C from chirons (−)- and (+)-limonene oxide, utilizing a stereoconvergent, substrate-controlled allylic alkylation strategy to assemble the diterpene core (Blair, Forsyth, & Tuck, 2010).

Isolation from Natural Sources

  • Novel brominated diterpenes, Prevezols A and B, were isolated from the red alga Laurencia obtusa. Their structures and stereochemistry were established through spectral data analysis and molecular calculations. This work provided foundational knowledge on Prevezol compounds (Mihopoulos et al., 2001).
  • Further research on Laurencia obtusa identified five new brominated diterpenes, including Prevezols B-E, with novel carbon skeletons and significant cytotoxicity against human cell lines, expanding the understanding of Prevezol compounds' biological activities (Iliopoulou et al., 2003).

Properties

Molecular Formula

C20H33BrO3

Molecular Weight

401.4 g/mol

IUPAC Name

(1R,2R,3R,4S)-3-[2-[(1R,3R,4S)-3-bromo-4-hydroxy-4-methylcyclohexyl]prop-2-enyl]-1-methyl-4-prop-1-en-2-ylcyclohexane-1,2-diol

InChI

InChI=1S/C20H33BrO3/c1-12(2)15-7-9-20(5,24)18(22)16(15)10-13(3)14-6-8-19(4,23)17(21)11-14/h14-18,22-24H,1,3,6-11H2,2,4-5H3/t14-,15-,16-,17-,18-,19+,20-/m1/s1

InChI Key

MKFNGLHIEAHRCD-AIFSHUDHSA-N

Isomeric SMILES

CC(=C)[C@H]1CC[C@@]([C@@H]([C@@H]1CC(=C)[C@@H]2CC[C@]([C@@H](C2)Br)(C)O)O)(C)O

Canonical SMILES

CC(=C)C1CCC(C(C1CC(=C)C2CCC(C(C2)Br)(C)O)O)(C)O

Synonyms

prevezol B
prevezol C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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